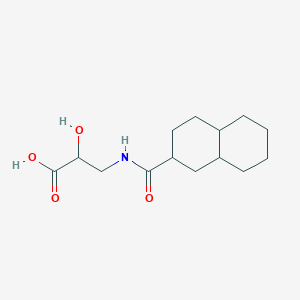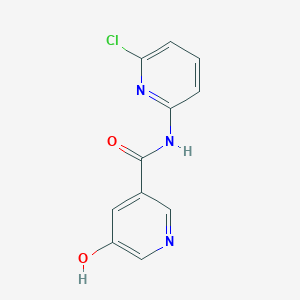![molecular formula C15H20N2O B7627654 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane, also known as MBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MBMD is a member of the benzofuran family of compounds and is structurally similar to benzodiazepines, which are widely used as anxiolytics and sedatives. In
Mecanismo De Acción
The exact mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating anxiety and seizure activity in the brain. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has a range of biochemical and physiological effects. In animal studies, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to reduce anxiety-like behavior and increase the duration of sleep. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models. 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the GABAergic system and its role in anxiety and seizure disorders. However, one limitation of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane is its relatively short half-life, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for research on 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. One area of interest is the development of new analogs with improved pharmacokinetic properties and greater selectivity for specific GABA receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane and its potential as a therapeutic agent for anxiety, seizures, and neurodegenerative diseases. Finally, studies are needed to evaluate the safety and efficacy of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane in human clinical trials.
Métodos De Síntesis
The synthesis of 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane involves a multi-step process that begins with the reaction of 2-methylbenzofuran with formaldehyde to produce a key intermediate. This intermediate is then reacted with ethylenediamine to form the final product, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane. The synthesis method has been optimized to produce high yields of pure 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane with minimal impurities.
Aplicaciones Científicas De Investigación
1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety and seizure disorders. Additionally, 1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(2-methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12-14(11-17-9-4-7-16-8-10-17)13-5-2-3-6-15(13)18-12/h2-3,5-6,16H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAGPQAVFKJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CN3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)



![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]isoquinolin-1-amine](/img/structure/B7627622.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)

![2-[(2-Methyl-1-benzofuran-3-yl)methyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7627659.png)

